2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime
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Overview
Description
2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime is a complex organic compound with the molecular formula C17H14F2N4O2S. It is known for its unique chemical structure, which includes a difluoromethyl group, a sulfanyl group, and a pyrido[1,2-A]pyrimidine core.
Preparation Methods
The synthesis of 2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-A]pyrimidine core.
Introduction of the Difluoromethyl and Sulfanyl Groups:
Formation of the Oxime Group: The final step involves the conversion of the aldehyde group to an oxime group using hydroxylamine under acidic or basic conditions.
Chemical Reactions Analysis
2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxime group, converting it to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime can be compared with other similar compounds, such as:
2-(Benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime: This compound has a benzylamino group instead of the difluoromethyl and sulfanyl groups.
2-(2-Fluoroanilino)-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime: This compound has a fluoroanilino group instead of the difluoromethyl and sulfanyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14F2N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[4-(difluoromethylsulfanyl)anilino]-3-[(E)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C17H14F2N4O2S/c1-10-3-2-8-23-15(10)22-14(13(9-20-25)16(23)24)21-11-4-6-12(7-5-11)26-17(18)19/h2-9,17,21,25H,1H3/b20-9+ |
InChI Key |
DSZZAIJLILRSAQ-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N/O)NC3=CC=C(C=C3)SC(F)F |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NO)NC3=CC=C(C=C3)SC(F)F |
Origin of Product |
United States |
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